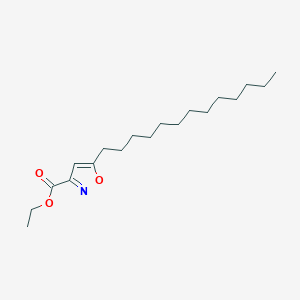

Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate

Description

Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate is a substituted isoxazole derivative featuring a long tridecyl chain at the 5-position and an ethyl ester group at the 3-position. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The tridecyl substituent likely enhances lipophilicity, influencing solubility and membrane permeability, which is advantageous in drug design or pesticide formulations .

Properties

CAS No. |

88798-35-0 |

|---|---|

Molecular Formula |

C19H33NO3 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

ethyl 5-tridecyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C19H33NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-16-18(20-23-17)19(21)22-4-2/h16H,3-15H2,1-2H3 |

InChI Key |

QZLHDXRWFSSDSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=NO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-tridecylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nitroacetate with a suitable dipolarophile, such as phenylacetylene, in the presence of a base like sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of Ethyl 5-tridecylisoxazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tridecylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-tridecylisoxazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-tridecylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The long tridecyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance electrophilicity at the oxazole ring, favoring reactivity in cross-coupling or substitution reactions .

Synthetic Challenges :

- Long alkyl chains (e.g., tridecyl) may complicate purification due to low polarity, whereas smaller substituents (cyclopentyl, methyl) are more amenable to standard chromatographic methods .

- Halogenated derivatives (e.g., chloro, bromoacetyl) require controlled conditions to avoid side reactions .

Applications :

- Agrochemicals : Isoxadifen-ethyl (5,5-diphenyl) is widely used as a herbicide safener, highlighting the role of bulky substituents in stabilizing interactions with biological targets .

- Pharmaceuticals : The 3-[(4-methoxyphenyl)methoxy]phenyl analog (S-18B) demonstrates the utility of aromatic ethers in enzyme inhibition .

Biological Activity

Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a long aliphatic chain (tridecyl) attached to an oxazole ring. The synthesis typically involves the condensation of appropriate carboxylic acids and amines under specific conditions to yield the oxazole structure. The general synthetic pathway includes:

- Formation of the Oxazole Ring : The reaction of a carboxylic acid with an amine in the presence of a dehydrating agent.

- Alkylation : Introduction of the tridecyl group via alkylation reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazole moieties exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 25.0 |

| MCF-7 (Breast Cancer) | 30.0 |

| A549 (Lung Cancer) | 40.0 |

The IC50 values indicate that this compound can inhibit cell growth effectively at relatively low concentrations, making it a candidate for further development as an antitumor agent.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth and showed lower toxicity towards human cells compared to standard antibiotics.

- Cytotoxicity in Cancer Research : A clinical trial involving patients with leukemia evaluated the effectiveness of this compound in combination with traditional chemotherapy agents. The trial reported enhanced efficacy and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.